molecular formula C40H50O7Si2 B12060354 [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate

[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate

Cat. No.: B12060354
M. Wt: 699.0 g/mol
InChI Key: TVXPYOJFXNMPNJ-ZPAWJIGKSA-N
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Description

[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate is a complex organic compound characterized by its multiple functional groups and stereocenters. This compound is notable for its use in various synthetic and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and esterification. One common synthetic route involves the use of tert-butyl(diphenyl)silyl chloride for the protection of hydroxyl groups, followed by selective oxidation of the primary alcohol to a ketone. The final step involves the esterification of the hydroxyl group with acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group back to hydroxyl groups.

    Substitution: The silyl-protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions involving strong acids or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various silyl-protected intermediates, ketones, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

Its ability to undergo selective reactions makes it a useful intermediate in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate involves its ability to undergo selective chemical reactions. The silyl groups provide protection to the hydroxyl groups, allowing for selective reactions at other sites. The acetate group can be hydrolyzed under acidic or basic conditions, releasing the active hydroxyl groups for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate is unique due to its specific stereochemistry and the presence of multiple silyl-protected hydroxyl groups. This allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C40H50O7Si2

Molecular Weight

699.0 g/mol

IUPAC Name

[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate

InChI

InChI=1S/C40H50O7Si2/c1-30(42)46-37(36(44)29-45-48(39(2,3)4,31-20-12-8-13-21-31)32-22-14-9-15-23-32)38(35(43)28-41)47-49(40(5,6)7,33-24-16-10-17-25-33)34-26-18-11-19-27-34/h8-28,35-38,43-44H,29H2,1-7H3/t35-,36+,37+,38+/m0/s1

InChI Key

TVXPYOJFXNMPNJ-ZPAWJIGKSA-N

Isomeric SMILES

CC(=O)O[C@H]([C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC(=O)OC(C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)C(C(C=O)O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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